N,N,N'-Trimethyl-1,3-propanediamine
Description
Contextualization within the Class of Substituted 1,3-Propanediamines
N,N,N'-Trimethyl-1,3-propanediamine is a member of the substituted 1,3-propanediamines, a class of compounds derived from the parent molecule, 1,3-diaminopropane (B46017). wikipedia.org Also known as trimethylenediamine, 1,3-diaminopropane is a simple diamine with the formula H₂N(CH₂)₃NH₂. wikipedia.orgnist.gov It is a colorless liquid with a characteristic fishy odor and is soluble in water and polar organic solvents. wikipedia.org
The substitution of hydrogen atoms on the nitrogen atoms of the 1,3-propanediamine backbone with alkyl groups, such as the methyl groups in this compound, leads to a diverse family of molecules with varying properties and applications. These substitutions can be symmetrical or asymmetrical. For instance, N,N'-Dimethyl-1,3-propanediamine is a symmetrically substituted diamine, whereas this compound is asymmetrically substituted. wikipedia.org This structural variation influences their reactivity, basicity, and utility as ligands in coordination chemistry or as reagents in organic synthesis.
Comparative Analysis of Related 1,3-Propanediamines
| Compound | Molecular Formula | Boiling Point (°C) | Key Structural Feature |
| 1,3-Diaminopropane | C₃H₁₀N₂ | 140.1 | Unsubstituted parent diamine. wikipedia.org |
| N,N'-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 145 | Symmetrically substituted with one methyl group on each nitrogen. wikipedia.org |
| This compound | C₆H₁₆N₂ | 140-142 | Asymmetrically substituted with two methyl groups on one nitrogen and one on the other. sigmaaldrich.com |
| N,N'-Diethyl-1,3-propanediamine | C₇H₁₈N₂ | 171-173 | Symmetrically substituted with one ethyl group on each nitrogen. |
Historical Perspective of Research Endeavors Involving this compound
Historically, the research focus on this compound has been centered on its role as a precursor or intermediate in the synthesis of more complex molecules. A notable example is its use in the preparation of unlabelled N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM). chemicalbook.com This highlights its utility as a scaffold upon which more elaborate chemical structures can be built for specific research applications, potentially in medicinal chemistry or materials science. The synthesis of such derivatives underscores the importance of substituted diamines as versatile building blocks in organic chemistry.
Current Research Landscape and Emerging Trends in Substituted Propanediamine Chemistry
The research landscape for substituted propanediamines, as part of the broader polyamine field, is dynamic and expanding. Current trends indicate a significant shift towards sustainability and advanced applications in medicine and agriculture.
A major emerging trend is the development of bio-based polyamines derived from renewable resources. lucintel.com This move is driven by a growing emphasis on green chemistry and the desire to reduce dependence on petrochemicals. lucintel.com
In the realm of medicinal chemistry, synthetic polyamine analogues are being extensively investigated as potential antitumor agents. nih.govmdpi.com Researchers are designing and synthesizing novel substituted polyamines that can interfere with the metabolism of natural polyamines, which are often found in elevated concentrations in cancer cells. mdpi.com These synthetic analogues can induce cytostasis or cytotoxicity in cancer cell lines, making them promising candidates for new therapeutic strategies. nih.gov
Furthermore, polyamines and their derivatives are gaining attention in agricultural science for their role as plant growth regulators and their ability to help plants withstand environmental stress. mdpi.com Research is exploring how these compounds can enhance crop yield and quality. mdpi.com The development of substituted polyamines for these applications represents a growing area of chemical research with significant economic and environmental implications. lucintel.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N',N'-trimethylpropane-1,3-diamine | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORARJZLMNRBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063517 | |
| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
4543-96-8 | |
| Record name | N,N,N′-Trimethyl-1,3-propanediamine | |
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| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
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| Record name | 1,3-Propanediamine, N1,N1,N3-trimethyl- | |
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| Record name | N,N,N'-Trimethylpropane-1,3-diamine | |
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| Record name | N,N,N'-trimethylpropane-1,3-diamine | |
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| Record name | N,N,N'-Trimethyl-1,3-propanediamine | |
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Synthetic Methodologies and Reaction Pathways of N,n,n Trimethyl 1,3 Propanediamine
Established Synthetic Routes to N,N,N'-Trimethyl-1,3-propanediamine
The production of this compound is typically achieved through well-defined synthetic strategies, which can be categorized into multi-step batch processes and can be conceptually related to continuous manufacturing processes developed for similar diamines.
Multi-Step Synthesis Approaches
A common and logical synthetic route to this compound involves a multi-step approach, beginning with the synthesis of a precursor, N,N-dimethyl-1,3-propanediamine (DMAPA). This is then followed by a selective methylation step.
The synthesis of the DMAPA intermediate is often accomplished through a two-step process:
Michael Addition: The synthesis initiates with the reaction of dimethylamine (B145610) (DMA) and acrylonitrile (B1666552) (ACN). This reaction forms N,N-dimethyl-aminopropionitrile (DMAPN).
Hydrogenation: The resulting DMAPN is then subjected to catalytic hydrogenation to convert the nitrile group into a primary amine, yielding DMAPA.
The final step to obtain this compound is the methylation of the secondary amine in DMAPA. A widely used method for such a transformation is the Eschweiler-Clarke reaction . wikipedia.orgjk-sci.comorganic-chemistry.orgyoutube.comyoutube.com This reaction utilizes formic acid and formaldehyde (B43269) to methylate primary or secondary amines, with the significant advantage of preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com In this case, the secondary amine of DMAPA would be converted to a tertiary amine, completing the synthesis of this compound. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid. wikipedia.orgyoutube.com
Continuous Manufacturing Processes for Related Diamines
While specific continuous manufacturing processes for this compound are not extensively documented in publicly available literature, the continuous synthesis of the closely related precursor, N,N-dimethyl-1,3-propanediamine (DMAPA), has been described. google.com This process highlights the potential for continuous production of similar diamines.
One such process involves the use of a fixed-bed reactor for both the initial reaction of dimethylamine and acrylonitrile and the subsequent hydrogenation step. google.com The crude dimethylaminopropionitrile from the first stage can be directly fed into a second fixed-bed reactor for hydrogenation. google.com This method is noted for its simplicity, stable product quality, and suitability for large-scale industrial production. google.com
A patent also describes a continuous production process for N,N,N',N'-tetramethyl-1,3-propanediamine from 1,3-propanediol (B51772) and dimethylamine over a Cu-Co-Ni/Al2O3 catalyst, further demonstrating the application of continuous flow technology in diamine synthesis. google.com
Batch Reaction Optimization Studies
The optimization of batch reactions is crucial for maximizing yield and purity while minimizing costs and reaction times. General principles of batch reactor optimization involve the careful control of parameters such as temperature, pressure, reactant concentrations, and catalyst loading. youtube.com
For a consecutive reaction series like A → B → C, where B is the desired product (e.g., DMAPA in the initial synthesis), the temperature profile can be manipulated to maximize the concentration of B. youtube.com Initially, a higher temperature may be used to accelerate the formation of B from A. As the concentration of B increases, the temperature can be lowered to reduce the rate of the subsequent, undesired reaction of B to C. youtube.com
Precursor Chemistry and Functionalization Strategies
The choice of precursors and the functionalization strategies employed are fundamental to the successful synthesis of this compound.
Amine and Nitrile Based Precursors in Propanediamine Synthesis
The synthesis of the propanediamine backbone commonly utilizes amine and nitrile-based precursors. A well-documented route to 1,3-diaminopropane (B46017), a related compound, involves the amination of acrylonitrile followed by the hydrogenation of the resulting aminopropionitrile. wikipedia.org
In the context of this compound synthesis, the key precursors are:
Dimethylamine (DMA): This secondary amine serves as the source of the dimethylamino group.
Acrylonitrile (ACN): This molecule provides the three-carbon backbone and the nitrile functional group, which is a precursor to the primary amine. google.com
Methylamine (B109427): In a potential alternative route, methylamine could be reacted with a suitable precursor like 3-(dimethylamino)propanal.
The initial reaction between dimethylamine and acrylonitrile is a classic example of a Michael addition, where the amine adds across the carbon-carbon double bond of the acrylonitrile.
Hydrogenation Reactions in this compound Formation
Hydrogenation is a critical step in the synthesis of this compound, specifically in the conversion of the nitrile intermediate (N,N-dimethyl-aminopropionitrile) to the corresponding primary amine.
This reduction is typically carried out using a catalyst under a hydrogen atmosphere. Common catalysts for this type of transformation include:
Raney-Nickel (Raney-Ni): This is a widely used catalyst for the hydrogenation of nitriles to amines. google.com The reaction is often performed in the presence of a base, such as a caustic alkali solution, to suppress the formation of secondary and tertiary amines as byproducts. google.com
Cobalt-based catalysts: Raney-Cobalt has also been shown to be effective for such hydrogenations.
Precious metal catalysts: Catalysts based on palladium (Pd) or rhodium (Rh) can also be employed for nitrile reductions.
The efficiency and selectivity of the hydrogenation reaction are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, in the continuous hydrogenation of dimethylaminopropionitrile, the process may be carried out at temperatures ranging from 10 to 200 °C and pressures from 2.0 to 12.0 MPa. google.com
Nucleophilic Substitution and Oxidation Reactions of Amine Functionalities
The amine groups present in this compound are key to its reactivity, participating in both nucleophilic substitution and oxidation reactions.
Nucleophilic Substitution: The secondary and tertiary amine functionalities allow the compound to act as a nucleophile. In these reactions, the amine groups can replace other functional groups in a molecule. Common reagents for these substitution reactions include alkyl halides and acyl chlorides, which typically proceed under basic conditions. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules.
Oxidation Reactions: The amine groups can also undergo oxidation. Under specific conditions and in the presence of oxidizing agents like potassium permanganate (B83412) or chromium trioxide, this compound can be oxidized to form the corresponding amides or nitriles.
A summary of reagents and conditions for these reactions is provided in the table below.
| Reaction Type | Common Reagents | Typical Conditions |
| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Basic |
| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or Basic |
Selective Functionalization of Diamine Precursors
The synthesis of this compound often involves the selective functionalization of diamine precursors. A common precursor is 1,3-diaminopropane. wikipedia.org The synthesis strategy involves the controlled methylation of the amine groups. To achieve the desired trimethylated product, selective methylation is crucial to avoid the formation of over-methylated byproducts like N,N,N',N'-tetramethyl-1,3-propanediamine. This can be managed by carefully controlling the stoichiometry of the methylating agent.
One industrial method involves a two-step process starting with dimethylamine and acrylonitrile. google.com
Michael Addition: Dimethylamine reacts with acrylonitrile to produce N,N-dimethyl-aminopropionitrile.
Hydrogenation and Methylation: The resulting N,N-dimethyl-aminopropionitrile is then catalytically hydrogenated to yield N,N-dimethyl-1,3-propanediamine, which is subsequently methylated to produce this compound. google.com
| Precursor | Reagents | Product |
| 1,3-Diaminopropane | Methylating Agent | This compound |
| Dimethylamine, Acrylonitrile | 1. Michael Addition 2. Catalytic Hydrogenation, Methylating Agent | This compound |
Advanced Synthetic Techniques
Modern synthetic methods offer improved efficiency and sustainability for the production of propanediamine derivatives.
Microwave-Assisted Synthesis for Propanediamine Derivatives
Microwave-assisted synthesis has emerged as a green and efficient technique in organic chemistry. nih.gov This method can significantly reduce reaction times, increase yields, and minimize the formation of byproducts compared to conventional heating methods. nih.govmdpi.comnih.gov For the synthesis of propanediamine derivatives, microwave irradiation can be applied to various reaction types, including N-alkylation and coupling reactions. mdpi.com The rapid and uniform heating provided by microwaves can accelerate reaction rates, often leading to cleaner products and simpler purification procedures. nih.govmdpi.com
Condensation Reactions
Condensation reactions are another important route for the synthesis of this compound and its derivatives. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. For instance, the synthesis of N,N,N',N'-tetramethyl-1,3-propanediamine can be achieved through the reaction of 1,3-propanediol and dimethylamine in the presence of hydrogen and a catalyst. google.com While this specific example leads to the tetramethylated product, similar principles of condensation can be applied and optimized for the synthesis of the desired trimethylated compound.
Catalytic Applications and Mechanistic Investigations of N,n,n Trimethyl 1,3 Propanediamine
N,N,N'-Trimethyl-1,3-propanediamine as an Organic Catalyst
As an organic catalyst, this compound participates in several important chemical transformations, primarily leveraging the nucleophilic nature of its amine functionalities.
Role in Carbon-Carbon Bond Forming Reactions, e.g., Baylis-Hillman Reaction and Knoevenagel Condensation
The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde. This reaction is generally catalyzed by a nucleophile, most commonly a tertiary amine or phosphine. wikipedia.org The reaction offers high atom economy and produces densely functionalized molecules under mild conditions. wikipedia.org While specific studies detailing the use of this compound in this reaction are not prevalent in the reviewed literature, its structure, containing a tertiary amine group, makes it a potential candidate for catalyzing this transformation. Common tertiary amine catalysts used for the Baylis-Hillman reaction include 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org
Similarly, the Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by dehydration. nih.gov This reaction is fundamental for creating carbon-carbon bonds and is often used to produce intermediates for pharmaceuticals and fine chemicals. nih.gov The catalysis is typically carried out by weakly basic amines, such as piperidine (B6355638) or ammonium (B1175870) salts. nih.gov Although direct catalytic data for this compound in the Knoevenagel condensation is not specified in the available research, its basic amine character suggests potential applicability.
Catalytic Activity in Polymerization Processes, e.g., Polyurethane and Epoxy Resin Production
In the realm of epoxy resins, tertiary amines are known to function as curing agents or accelerators. google.com While specific data on this compound is limited, closely related aliphatic polyamines such as N,N,N',N'-tetramethyl-1,3-butanediamine are used as catalysts in these systems. google.com The amine curing agent facilitates the hardening of the resin by reacting with the epoxy groups. google.com
Table 1: Catalytic Applications of this compound
| Catalytic Process | Role of this compound | Key Reactions Catalyzed |
|---|---|---|
| Polyurethane Foam Production | Organic Catalyst | Enhances reaction balance between polyols and isocyanates (gelling and blowing reactions). topicsonchemeng.org.my |
| Epoxy Resin Production | Potential Curing Catalyst/Accelerator | Facilitates the hardening of the resin (based on activity of similar tertiary amines). google.com |
| Baylis-Hillman Reaction | Potential Organic Catalyst | Catalyzes C-C bond formation between an activated alkene and an electrophile (based on tertiary amine functionality). wikipedia.org |
| Knoevenagel Condensation | Potential Organic Catalyst | Catalyzes nucleophilic addition of an active hydrogen compound to a carbonyl group (based on basic amine character). nih.gov |
Co-Catalytic Roles and Synergistic Effects in Reaction Systems
In many catalytic systems, the use of a co-catalyst can lead to synergistic effects, enhancing reaction rates and selectivity. In polyurethane production, amine catalysts can be used in combination with other catalysts, such as organometallic compounds, to achieve a desired balance between the gelling and blowing reactions. topicsonchemeng.org.my For instance, ether amines have been noted to exhibit a synergistic effect with organotin catalysts. topicsonchemeng.org.my The use of a combination of catalysts is also a strategy to improve the processing characteristics of reaction injection molded (RIM) polyurethanes. google.com
In the context of the Baylis-Hillman reaction, co-catalysis is also a known strategy. For example, a Lewis acid co-catalyst was required to accelerate an asymmetric reaction using a chiral DMAP derivative. wikipedia.org Another study demonstrated the use of a dual catalyst system of DABCO and Amberlyst® 15 to promote the aza-Morita–Baylis–Hillman reaction under green conditions. mdpi.com While direct evidence of this compound acting as a co-catalyst is not detailed, its functional group characteristics make it a candidate for such roles in complex reaction systems.
Catalyst Design and Structure-Activity Relationships in Amine-Based Catalysis
The catalytic effectiveness of an amine catalyst is intrinsically linked to its molecular structure. For this compound, the unique arrangement of its secondary and tertiary amine groups imparts specific reactivity and steric properties that are crucial for its catalytic function.
In polyurethane catalysis, the activity of tertiary amines is governed by both their structure and basicity. researchgate.net Generally, increased basicity leads to higher activity, while increased steric hindrance around the nitrogen atom can decrease activity. researchgate.net The accessibility of the lone pair of electrons on the nitrogen atom is a key factor. topicsonchemeng.org.my For example, the high catalytic activity of DABCO, despite it not being a strong base, is attributed to its symmetrical structure where the lone pair of electrons on each nitrogen is highly accessible. topicsonchemeng.org.my The structure of this compound, with its combination of a less-hindered secondary amine and a more-hindered tertiary amine, allows for a balance of reactivity and selectivity.
Studies on the structure-activity relationship of polyamines, though in different contexts like biochemistry, have shown that the mode of ligand binding is determined by the molecule's structure, which in turn dictates its function as either an activator or an inhibitor. nih.gov This principle is fundamental to catalyst design, where modifications to the amine backbone can tune its catalytic performance.
Table 2: Structure-Activity Insights for Amine Catalysts
| Structural Feature | Impact on Catalytic Activity | Example/Principle |
|---|---|---|
| Basicity | Increased basicity generally increases catalytic activity. researchgate.net | A more basic amine can more effectively activate a reacting species. |
| Steric Hindrance | Increased steric hindrance around the nitrogen atom can decrease activity. researchgate.net | Bulky substituents can block access to the catalytic nitrogen atom. |
| Electron Pair Accessibility | Highly accessible lone pair electrons enhance catalytic activity. topicsonchemeng.org.my | The cage-like structure of DABCO makes its nitrogens very accessible. topicsonchemeng.org.my |
| Functional Groups | Presence of multiple amine groups (secondary/tertiary) offers versatile reactivity. | This compound possesses both secondary and tertiary amines. |
Reaction Mechanism Elucidation in Catalytic Processes
Understanding the reaction mechanism is key to optimizing catalytic processes. For the reactions catalyzed by this compound, the mechanisms are based on the nucleophilic character of its amine groups.
In the Baylis-Hillman reaction , the generally accepted mechanism begins with the 1,4-addition (a Michael addition) of the tertiary amine catalyst to the activated alkene. This step forms a zwitterionic enolate intermediate. This nucleophilic intermediate then adds to the aldehyde electrophile in an aldol-type reaction. The final step involves an elimination of the catalyst to regenerate it and form the final allylic alcohol product. wikipedia.orgorganic-chemistry.org
In polyurethane synthesis , the catalytic action of a tertiary amine involves the formation of a complex between the amine's nitrogen atom and the carbon atom of the isocyanate group (-N=C=O). topicsonchemeng.org.my This interaction activates the isocyanate, significantly lowering the activation energy for its subsequent reaction with a hydroxyl group from the polyol (the gelling reaction) or with water (the blowing reaction). topicsonchemeng.org.my The catalyst promotes the growth of the polymer chains and the formation of carbon dioxide for foaming, and after the urethane (B1682113) linkage is formed, the amine is released to participate in the next catalytic cycle. topicsonchemeng.org.my
Coordination Chemistry and Ligand Design Incorporating N,n,n Trimethyl 1,3 Propanediamine
Complexation Behavior with Metal Ions
The presence of two nitrogen donor atoms allows N,N,N'-Trimethyl-1,3-propanediamine to act as a bidentate ligand, forming coordination compounds with a wide range of metal ions. The nature of the resulting complex is influenced by the metal ion's size, oxidation state, and the reaction conditions employed.
The synthesis of metal complexes involving the 1,3-propanediamine framework can be achieved through several established methods. These approaches are applicable to this compound and its derivatives.
Deprotonation and Salt Metathesis : A common strategy involves the deprotonation of the amine protons to form an amido ligand, which can then react with metal precursors. For instance, bulky 1,3-diaminopropane (B46017) pro-ligands can be deprotonated and reacted with magnesium alkyls to afford adduct complexes. researchgate.net Salt metathesis reactions between alkali metal salts of deprotonated diamidopropane ligands and metal halides, such as CaI₂ or SrI₂, have been successfully used to synthesize THF adducts of calcium and strontium. researchgate.net
Direct Reaction with Metal Salts : Complexes can also be formed by the direct reaction of the neutral diamine ligand with a metal salt in a suitable solvent. A dinuclear gallium(III) complex was synthesized using a 1,3-propanediamine-N,N′-diacetate ligand, where the complex precipitated from the reaction mixture and was subsequently recrystallized. nih.gov
Solvent Adduct Formation : Depending on the reaction conditions and the solvent used, the resulting metal complex may incorporate solvent molecules as additional ligands. The synthesis of Group 2 metal complexes with related diamidopropane ligands yielded diethyl ether (OEt₂) and tetrahydrofuran (B95107) (THF) adducts. researchgate.net The number of coordinated solvent molecules can be influenced by the size of the central metal ion. researchgate.net
Studies on complexes with related 1,3-propanediamine backbones reveal diverse coordination geometries:
Octahedral Geometry : A dinuclear gallium(III) complex featuring a 1,3-propanediamine-N,N′-diacetate ligand was found to have an octahedral geometry around each metal center. nih.gov Each Ga(III) ion is coordinated to two nitrogen and two oxygen atoms from the ligand, with two bridging hydroxyl groups completing the coordination sphere. nih.gov
Square Planar Geometry : Nickel(II) complexes containing Schiff base ligands derived from 1,3-diaminopropane can exhibit a distorted square-planar geometry, which is consistent with their diamagnetic behavior. researchgate.net
Tetrahedral Geometry : In a study of bulky Group 2 metal complexes, a beryllium complex with a 1,3-diamidopropane ligand was found to have a distorted tetrahedral coordination geometry. researchgate.net
The structural parameters obtained from X-ray crystallography are crucial for understanding the nature of the metal-ligand interactions.
Table 1: Selected Crystallographic Data for Complexes with a 1,3-Propanediamine Backbone
| Compound | Metal Center | Geometry | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
uns-cis-[Ga(1,3-pdda)(µ-OH)]₂·2H₂O |
Ga(III) | Octahedral | P2₁/n | Dinuclear complex with bridging hydroxyl groups. | nih.gov |
[Ni(C₁₃H₁₆N₄)] |
Ni(II) | Distorted Square Planar | P2₁/c | Monomeric complex with a tetradentate Schiff base ligand. | researchgate.net |
[(TripNCN)Be(OEt₂)] |
Be(II) | Distorted Tetrahedral | P2₁/c | Monomeric complex with one coordinated ether molecule. | researchgate.net |
[(TCHPNCN)Ca(THF)₃] |
Ca(II) | Distorted Trigonal Bipyramidal | P2₁/n | Monomeric complex with three coordinated THF molecules. | researchgate.net |
[(TCHPNCN)Sr(THF)₄] |
Sr(II) | Distorted Octahedral | P2₁/c | Monomeric complex with four coordinated THF molecules. | researchgate.net |
Chelation Properties and Ligand Field Theory Considerations
This compound functions as a bidentate N,N-donor ligand. Upon coordination to a metal ion, it forms a six-membered chelate ring. The conformation of this ring, typically a chair or boat form, influences the stability and geometry of the resulting complex. In a nickel(II) complex with a Schiff base derived from 1,3-diaminopropane, the six-membered ring containing the metal and the diamine backbone adopts a symmetric boat conformation. researchgate.net
From the perspective of Ligand Field Theory, the two nitrogen donor atoms of the diamine create a ligand field that causes the splitting of the metal d-orbitals. The magnitude of this splitting and the resulting electronic properties of the complex depend on several factors:
The Metal Ion : The identity and oxidation state of the metal determine the number of d-electrons and the effective nuclear charge, influencing the strength of the metal-ligand interaction.
Coordination Geometry : The arrangement of ligands around the metal center (e.g., octahedral, square planar, tetrahedral) leads to different d-orbital splitting patterns. Ni(II) complexes, for example, are well-documented to form either square-planar or octahedral compounds depending on the ligand set. researchgate.net
The asymmetric nature of this compound, with its distinct secondary and tertiary amine donors, can introduce electronic and steric differentiation within a complex, potentially influencing its reactivity and catalytic applications.
Application of this compound in Developing Novel Ligand Systems
The this compound structure serves as a valuable building block for synthesizing more elaborate, functionalized ligands. Its chemical versatility allows for modifications that can tailor the resulting ligand for specific applications in catalysis, materials science, and medicinal chemistry.
Functionalized Imaging Agents : The ligand has been used as a precursor in the preparation of N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM). chemicalbook.comsigmaaldrich.com This demonstrates its utility in constructing complex organic molecules designed for specific functions, such as radiolabeled agents for cerebral perfusion imaging. chemicalbook.com
Schiff Base Ligands : The 1,3-propanediamine backbone is readily condensed with aldehydes or ketones to form multidentate Schiff base ligands. For example, condensation with pyrrole-2-carboxaldehyde yields a tetradentate N₄ ligand capable of forming stable complexes with metals like nickel(II). researchgate.net Similarly, reaction with o-vanillin can produce N₂O₂ tetradentate Schiff base ligands that have been used to synthesize cobalt(III) complexes. researchgate.net
Aminocarboxylate Ligands : The amine groups can be functionalized to introduce additional donor sites. The related ligand 1,3-propanediamine-N,N′-diacetate (1,3-pdda²⁻), a tetradentate N₂O₂ ligand, has been used to synthesize a dinuclear gallium(III) complex, highlighting the creation of chelators for specific metal ions. nih.gov
Spectroscopic and Computational Analysis of Metal-Ligand Interactions
A combination of spectroscopic methods is employed to characterize metal complexes containing the this compound framework and to probe the details of the metal-ligand interactions.
Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C-N bonds. It was used in the characterization of a dinuclear gallium(III) complex with a 1,3-pdda²⁻ ligand. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. nih.gov Upon coordination, the chemical shifts of the protons and carbons on the ligand change compared to the free ligand, providing insights into the coordination environment and the symmetry of the complex in solution.
Electronic Absorption Spectroscopy : For transition metal complexes, UV-Visible spectroscopy provides information about the electronic structure. The d-d electronic transitions are sensitive to the coordination geometry and ligand field strength, allowing for the assignment of structures such as trans-octahedral geometries in cobalt(III) complexes with similar amine ligands. grafiati.com
Computational Analysis : While not extensively detailed in the provided sources for this specific ligand, computational methods like Density Functional Theory (DFT) are frequently used in modern coordination chemistry. These calculations can complement experimental data by providing insights into molecular orbital interactions, predicting spectroscopic properties, and analyzing the electronic nature of the metal-ligand bonds.
Polymer Science and Materials Applications of N,n,n Trimethyl 1,3 Propanediamine
N,N,N'-Trimethyl-1,3-propanediamine as a Polymer Building Block
The chemical structure of this compound makes it a valuable monomer or building block in the creation of various polymers. The presence of reactive amine groups facilitates its incorporation into polymer chains through various polymerization reactions.
This compound plays a role in the synthesis of polycations, which are polymers with repeating cationic groups. These materials are of significant interest for various applications, including as antimicrobial agents. The amine groups in the molecule can be quaternized to introduce permanent positive charges along the polymer backbone.
Research has demonstrated the development of hydrophilic, antimicrobial polycations where this compound or its derivatives are used. sigmaaldrich.com These polycations can be cross-linked to form materials with sustained antimicrobial properties. sigmaaldrich.com The cationic nature of these polymers allows them to interact with and disrupt the negatively charged cell membranes of microbes, leading to their inactivation.
Superabsorbent materials and hydrogel networks are three-dimensional polymer structures capable of absorbing and retaining large quantities of water. umd.eduresearchgate.net this compound is utilized in the development of these materials, particularly in creating fast-swelling, antimicrobial superabsorbers and interpenetrating hydrogel networks. sigmaaldrich.com
Hydrogels based on monomers like N,N-dimethylacrylamide (DMAA) can form networks through self-cross-linking, resulting in materials with high stretchability and water absorbency. umd.edu The incorporation of charged monomers or building blocks like derivatives of this compound can enhance the swelling capacity of these hydrogels due to osmotic pressure effects. ekb.eg These networks are valuable in fields ranging from agriculture to biomedical applications. researchgate.netekb.eg
| Material Type | Key Monomer/Component | Relevant Property | Application |
| Antimicrobial Polycation | This compound derivative | Hydrophilic, Antimicrobial | Materials with long-lasting antimicrobial effects sigmaaldrich.com |
| Superabsorbent Hydrogel | This compound derivative | Fast-swelling, Antimicrobial sigmaaldrich.com | Consumer products, tissue engineering umd.edu |
| Interpenetrating Hydrogel Network | This compound derivative | Long-lasting antimicrobial properties sigmaaldrich.com | Water-saving applications, biomedical uses ekb.eg |
Cross-Linking Agent in Polymer Systems
A crucial application of this compound is its function as a cross-linking agent. sigmaaldrich.com Cross-linking is the process of forming covalent bonds between polymer chains to create a more stable, three-dimensional network. This process is fundamental to the formation of materials like hydrogels and thermosetting resins.
In the context of antimicrobial superabsorbers, this compound or its related compounds can be used to cross-link hydrophilic polycations. sigmaaldrich.com This cross-linking imparts structural integrity to the hydrogel, preventing it from dissolving in water while allowing it to swell and absorb significant amounts of liquid. The efficiency of the cross-linking can influence the mechanical properties and swelling ratio of the final material. umd.edu
Integration into Advanced Functional Materials
Beyond its role in bulk polymers, this compound is integrated into more complex, advanced functional materials, where its specific chemical properties are harnessed for specialized applications.
This compound is a component in the synthesis of organic anion exchangers. These materials are designed to capture and exchange negatively charged ions (anions). Research has focused on embedding these organic anion exchangers within the pores of silica (B1680970). sigmaaldrich.com This approach combines the high surface area and structural stability of silica with the functional properties of the organic polymer. The diamine component is crucial for creating the cross-linked polymer network within the silica pores, which is responsible for the anion-exchange capacity. sigmaaldrich.com Such composite materials have shown potential in applications like the sorption of contaminants, for example, Cr(VI), from water. sigmaaldrich.com
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govmdpi.com The versatility of this compound and its derivatives makes them suitable as ligands or linkers in the design of novel MOFs. sigmaaldrich.com
These diamine-containing linkers can be used to build nanoporous frameworks. sigmaaldrich.com A particularly interesting application is in the study of host-guest charge transfer phenomena within the nanopores of these MOFs. sigmaaldrich.com The specific electronic properties of the diamine linker can influence the interaction between the MOF (the host) and molecules encapsulated within its pores (the guest), leading to charge transfer events that can be harnessed for applications in electronics, sensing, and catalysis. sigmaaldrich.com
| Advanced Material | Role of this compound | Key Finding/Application |
| Organic Anion Exchanger | Component of the cross-linked polymer within silica pores sigmaaldrich.com | Enhanced sorption of Cr(VI) by improving cross-linking and morphology sigmaaldrich.com |
| Metal-Organic Framework (MOF) | Linker in nanoporous framework construction sigmaaldrich.com | Enables investigation of nanopore-induced host-guest charge transfer phenomena sigmaaldrich.com |
Structure-Property Relationships in this compound-derived Polymers
Detailed research findings and data tables on the structure-property relationships of polymers derived from this compound are not available in the reviewed scientific literature.
Advanced Research Applications and Interdisciplinary Studies
Role in Environmental Chemistry Research
The unique properties of the 1,3-propanediamine backbone are leveraged in environmental science to create responsive materials for remediation and sequestration. Research has particularly focused on derivatives like N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA) for these applications. sigmaaldrich.com
Derivatives of N,N,N'-Trimethyl-1,3-propanediamine are integral to the development of "smart" materials that can respond to environmental stimuli, such as the presence of carbon dioxide. One notable application is in the formulation of CO2-switchable microemulsions. Research has demonstrated a system based on a pseudogemini surfactant that incorporates N,N,N′,N′-Tetramethyl-1,3-propanediamine. sigmaaldrich.com This system can reversibly switch its properties upon the introduction and removal of CO2, showcasing its potential for creating responsive materials in environmental applications. sigmaaldrich.com The diamine component facilitates the reversible reaction with CO2, which alters the surfactant's properties and drives the switch in the microemulsion phase.
The presence of nitrogen atoms in the propanediamine structure makes its derivatives effective ligands and components in materials designed for heavy metal sequestration. Research has shown that N,N,N′,N′-Tetramethyl-1,3-propanediamine can be used to improve the performance of organic anion exchangers for the removal of hexavalent chromium (Cr(VI)) from aqueous solutions. sigmaaldrich.com In one study, this diamine was used as a cross-linker in the synthesis of anion exchangers embedded within silica (B1680970) pores. The resulting material exhibited enhanced sorption efficiency for Cr(VI), demonstrating that the incorporation of the propanediamine derivative was crucial for optimizing the cross-linking and morphology of the sorbent for improved performance. sigmaaldrich.com
Table 1: Research Applications in Environmental Chemistry
| Research Area | Derivative Used | Application | Key Finding | Citation |
|---|---|---|---|---|
| CO2-Responsive Materials | N,N,N′,N′-Tetramethyl-1,3-propanediamine | CO2-Switchable Microemulsion | The diamine enables the microemulsion to reversibly change its properties in response to CO2. | sigmaaldrich.com |
| Heavy Metal Sorption | N,N,N′,N′-Tetramethyl-1,3-propanediamine | Cr(VI) Sorption Enhancement | Used as a cross-linker to create organic anion exchangers with improved morphology and higher sorption efficiency for Cr(VI). | sigmaaldrich.com |
Contributions to Biological and Biomedical Research
The 1,3-propanediamine moiety is a key structural feature in various biologically active molecules. Its ability to interact with biological macromolecules like proteins and nucleic acids makes it a target of significant research interest.
The propanediamine structure is found in agents researched for their ability to protect tissues from radiation damage. The drug Amifostine (also known as WR-2721) is a prodrug that, once in the body, is metabolized to its active form, N-(2-mercaptoethyl)-1,3-propanediamine (WR-1065). nih.govmdpi.com This active metabolite, which contains a 1,3-propanediamine backbone, is a potent scavenger of free radicals, providing radioprotection to healthy tissues during cancer therapy. nih.govnih.gov
Furthermore, this compound itself is used in the synthesis of radiolabeled imaging agents. It serves as a precursor in the preparation of unlabeled HIPDM, which is subsequently labeled with radioactive iodine-123 to produce [¹²³I]HIPDM. sigmaaldrich.com This radiolabeled derivative is used in single photon emission computed tomography (SPECT) to assess cerebral blood flow, linking the parent compound directly to research on radioprotective and diagnostic mechanisms involving labeled derivatives. sigmaaldrich.com
The cationic nature of protonated diamines allows them to interact with the negatively charged phosphate (B84403) backbone of DNA. This interaction is a central focus of research, particularly with gemini (B1671429) surfactants, which feature two surfactant molecules joined by a spacer. A study on the gemini surfactant propanediyl-1,3-bis(dimethyldodecylammonium dibromide), which contains a 1,3-propanediamine spacer, revealed a detailed mechanism of DNA interaction. rsc.orgrsc.org The binding process was found to occur in two main steps: an initial, rapid electrostatic attraction between the cationic diamine headgroups and the DNA, followed by a slower step involving a significant conformational change of the DNA into a more compact, condensed form. rsc.orgrsc.org This research highlights the critical role of the propanediamine moiety in mediating the compaction of DNA, a process relevant to gene therapy and the development of novel DNA-binding agents. nih.govmdpi.com
Applications in Advanced Synthetic Intermediates Research
This compound serves as a crucial building block in the synthesis of specialized molecules for advanced research, particularly in the field of medical imaging. Its unique structure, featuring both a tertiary and a secondary amine, allows for sequential functionalization, making it a valuable intermediate in multi-step synthetic pathways.
A significant application of this compound is in the preparation of the radiopharmaceutical N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine, commonly known as HIPDM. snmjournals.org This compound, when labeled with Iodine-123 ([¹²³I]HIPDM), is utilized as a brain perfusion imaging agent in conjunction with single-photon emission computed tomography (SPECT). snmjournals.orgsigmaaldrich.com
The synthesis of HIPDM showcases the role of this compound as a key intermediate. snmjournals.org The preparation involves the reaction of this compound with other precursors to construct the final intricate structure of the imaging agent. snmjournals.org The resulting [¹²³I]HIPDM is a lipid-soluble molecule that can cross the blood-brain barrier and its distribution in the brain reflects regional blood flow, providing valuable diagnostic information. snmjournals.orgnih.gov
The following table outlines the key components involved in the synthesis where this compound acts as a foundational intermediate.
| Reactant/Precursor | Role in Synthesis | Final Product |
| This compound | Core structural backbone | N,N,N'-trimethyl-N'-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM) |
| 2-hydroxy-3-methyl-5-iodobenzyl moiety | Functional group for biological targeting and radiolabeling | |
| Iodine-123 | Radioactive isotope for imaging |
Analytical and Characterization Methodologies for N,n,n Trimethyl 1,3 Propanediamine
Chromatographic Techniques
Chromatographic methods are essential for separating N,N,N'-Trimethyl-1,3-propanediamine from complex mixtures prior to its detection and quantification. The choice of technique is often dictated by the sample matrix and the required sensitivity of the analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the sensitive and selective determination of aliphatic amines like this compound. While direct analysis of small, polar amines can be challenging on traditional reversed-phase columns, derivatization is a common strategy to improve chromatographic retention and enhance ionization efficiency.
In a methodological approach analogous to the analysis of similar structures like N-methyl-1,3-propanediamine (NMPA), a derivatization step using an agent such as pentafluoropropionic acid anhydride (B1165640) (PFPA) can be employed. instanano.combldpharm.com This reaction acylates the primary and secondary amine groups, yielding a less polar and more mass-spectrometry-responsive derivative. The resulting N,N'-bis(pentafluoroacyl) derivative can then be effectively separated using a C18 or a perfluorophenyl (PFP) column. instanano.combldpharm.com
Detection by tandem mass spectrometry, often utilizing a triple quadrupole (QqQ) or an ion trap (IT) mass spectrometer, provides high selectivity and sensitivity. instanano.combldpharm.com The analysis is typically performed in negative ion electrospray ionization (ESI) mode after derivatization. instanano.combldpharm.com The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in derivatization efficiency and instrument response. instanano.combldpharm.com This isotope dilution method allows for the achievement of low limits of detection (LOD) and quantification (LOQ), making it suitable for trace-level analysis in complex matrices. instanano.combldpharm.com
Table 1: Illustrative LC-MS/MS Method Parameters (based on analogous compound analysis)
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | C18 or Perfluorophenyl (PFP) |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives |
| Derivatization | |
| Reagent | Pentafluoropropionic acid anhydride (PFPA) |
| Purpose | Improves chromatographic retention and ionization |
| Mass Spectrometry | |
| Ionization Mode | Negative Ion Electrospray (ESI) |
| Analyzer | Triple Quadrupole (QqQ) or Ion Trap (IT) |
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the characterization of volatile and semi-volatile organic compounds, including aliphatic amines. For this compound, its inherent volatility allows for direct analysis by GC-MS, often without the need for derivatization. The compound is introduced into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column.
Following separation, the eluted compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. In the EI source, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a chemical "fingerprint," allowing for the identification of the compound by comparing the obtained mass spectrum with reference spectra in a database, such as those from the NIST/EPA/NIH Mass Spectral Library.
The mass spectrum of a closely related compound, N,N,N',N'-Tetramethyl-1,3-diaminopropane, shows characteristic fragments that can be extrapolated to predict the behavior of this compound. The major fragmentation pathway for such aliphatic diamines involves alpha-cleavage adjacent to the nitrogen atoms. For this compound, this would be expected to produce a prominent ion at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment, which is often the base peak in the spectra of such compounds.
Table 2: Predicted Dominant Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Significance |
|---|---|---|
| 58 | [CH2=N(CH3)2]+ | Result of alpha-cleavage at the tertiary amine side, likely base peak. |
| 71 | [CH3NHCH2CH2]+ | Result of cleavage within the propyl chain. |
| 85 | [CH3NHCH2CH2CH2]+ | Result of cleavage adjacent to the dimethylamino group. |
High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the identification and quantification of trace organic contaminants in environmental samples. When coupled with liquid chromatography (LC/HRMS), it offers significant advantages over nominal mass instruments, primarily the ability to determine the accurate mass of an ion with high precision (typically to within 5 ppm). organicchemistrydata.org
This capability allows for the calculation of a unique elemental formula for the detected compound, greatly increasing the confidence in its identification, especially when authentic reference standards are unavailable. organicchemistrydata.org For environmental monitoring, where samples can contain a multitude of unknown compounds, this is a critical feature. The analysis of complex diamines, used as biocides, in environmental matrices has demonstrated the potential of LC/HRMS to identify and trace these compounds at very low concentrations. organicchemistrydata.org
The workflow for this compound would involve sample extraction from an environmental matrix (e.g., water, soil), followed by LC separation and detection by an HRMS instrument such as an Orbitrap or a time-of-flight (TOF) analyzer. The high resolving power allows the target ion to be distinguished from isobaric interferences, which are common in complex samples. This selectivity, combined with excellent sensitivity, makes LC/HRMS a superior technique for environmental risk assessment and fate studies of this compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the this compound molecule.
NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. Based on its structure, (CH₃)₂N-CH₂-CH₂-CH₂-NH-CH₃, one would anticipate the following resonances:
A singlet for the six protons of the two equivalent methyl groups on the tertiary nitrogen.
A singlet for the three protons of the methyl group on the secondary nitrogen.
A multiplet (likely a triplet) for the two protons on the carbon adjacent to the tertiary nitrogen (-N-CH₂ -).
A multiplet (likely a triplet) for the two protons on the carbon adjacent to the secondary nitrogen (-CH₂ -NH-).
A multiplet (likely a quintet or sextet) for the two protons of the central methylene (B1212753) group (-CH₂-CH₂ -CH₂-).
A broad singlet for the proton on the secondary amine (-NH-), which may exchange with trace amounts of water in the solvent, affecting its appearance.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct carbon signals are expected:
A signal for the two equivalent methyl carbons attached to the tertiary nitrogen.
A signal for the methyl carbon attached to the secondary nitrogen.
Three distinct signals for the three methylene carbons of the propane (B168953) chain.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration (for ¹H) / Assignment |
|---|---|---|---|
| ¹H-NMR | |||
| (CH₃)₂N- | ~2.2 | Singlet | 6H |
| -N-CH₂- | ~2.3 | Triplet | 2H |
| -CH₂-CH₂-CH₂- | ~1.6 | Multiplet | 2H |
| -CH₂-NH- | ~2.5 | Triplet | 2H |
| -NH-CH₃ | ~2.4 | Singlet | 3H |
| -NH- | Variable | Broad Singlet | 1H |
| ¹³C-NMR | |||
| (CH₃)₂N- | ~45 | C-Methyl (Tertiary Amine) | |
| -N-CH₂- | ~58 | C-Methylene (adjacent to N(CH₃)₂) | |
| -CH₂-CH₂-CH₂- | ~28 | C-Methylene (central) | |
| -CH₂-NH- | ~48 | C-Methylene (adjacent to NHCH₃) | |
| -NH-CH₃ | ~36 | C-Methyl (Secondary Amine) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The FT-IR spectrum of this compound would display characteristic absorption bands for its aliphatic and amine groups.
Key expected absorption bands include:
N-H Stretch: A moderate, sharp absorption band in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. The presence of a single peak in this region is characteristic of a secondary amine.
C-H Stretch: Multiple strong, sharp bands in the 2800-3000 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. A characteristic feature of tertiary amines can sometimes be observed as a Bohlmann band in the 2700-2800 cm⁻¹ range.
C-H Bend: Absorptions around 1450-1470 cm⁻¹ for the scissoring and bending vibrations of the methylene and methyl groups.
C-N Stretch: C-N stretching vibrations for both the tertiary and secondary aliphatic amines are expected to appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹. These bands can be complex and overlap with other vibrations.
The absence of bands in the 3400-3500 cm⁻¹ region (typically where primary amines show two bands) and the presence of a single N-H stretch confirm the secondary amine functionality.
Table 4: Principal FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3350 - 3300 | N-H Stretch | Secondary Amine | Medium, Sharp |
| 3000 - 2840 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |
| 2820 - 2760 | C-H Stretch (N-CH₃) | Tertiary Amine | Medium (may overlap) |
| 1470 - 1450 | C-H Bend | Alkane (CH₂, CH₃) | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis spectrum. However, simple aliphatic amines like this compound inherently lack significant chromophores. sigmaaldrich.com Their molecular structure, consisting of single carbon-carbon and carbon-nitrogen bonds, does not have electrons that can be excited by light in the typical 200-800 nm range. Consequently, direct UV-Vis detection of this compound is challenging due to its poor light absorption. sigmaaldrich.com
To overcome this limitation, derivatization is a common strategy. This involves reacting the amine with a labeling agent that contains a strong chromophore, thereby rendering the product easily detectable by UV-Vis. sigmaaldrich.comthermofisher.com While this is a standard approach for aliphatic amines, a literature search did not yield specific studies detailing a UV-Vis derivatization method developed exclusively for this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing polar and thermally labile molecules like this compound. It is a soft ionization method that typically imparts a charge to the analyte in solution before it enters the mass spectrometer, minimizing fragmentation and preserving the molecular ion. This technique is almost always coupled with a separation method, most commonly liquid chromatography (LC), to form an LC-MS system.
In a study focused on the closely related compound N-methyl-1,3-propanediamine (NMPA), researchers developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using electrospray ionization. catalysisconsulting.co.uknih.gov For the analysis of this compound, one would expect the formation of a protonated molecule, [M+H]⁺, in the positive ion ESI mode, which would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
The aforementioned study on NMPA also demonstrated the utility of derivatization to enhance analytical performance. catalysisconsulting.co.uknih.gov By reacting the amine with pentafluoropropionic acid anhydride (PFPA), a derivative was formed that could be analyzed using negative ion ESI. This approach can increase sensitivity and selectivity. Tandem mass spectrometry (MS/MS) further enhances analysis by isolating the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions, which provides structural confirmation and improved specificity for quantification.
| Analytical Step | Description | Purpose/Advantage |
|---|---|---|
| Liquid Chromatography (LC) | Separates the target analyte from other components in a sample matrix before it enters the mass spectrometer. | Reduces matrix effects and allows for the separation of isomers and related compounds. |
| Electrospray Ionization (ESI) | Generates charged ions (e.g., [M+H]⁺) from the analyte in solution. | Soft ionization technique suitable for polar, non-volatile compounds; minimizes fragmentation. |
| Derivatization (optional) | Chemical modification of the analyte (e.g., with PFPA). catalysisconsulting.co.uknih.gov | Can improve chromatographic behavior, ionization efficiency, and sensitivity (e.g., enables negative ion mode detection). catalysisconsulting.co.uknih.gov |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis (e.g., precursor ion selection, fragmentation, and fragment ion analysis). | Provides high selectivity and structural confirmation, leading to more reliable quantification. |
Isotope Dilution and Labeled Compound Analysis
Isotope dilution mass spectrometry is considered a gold-standard method for quantitative analysis due to its high precision and accuracy. This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample. This labeled compound serves as an internal standard that behaves almost identically to the native analyte during sample preparation and analysis.
A prime example of this methodology is found in the analysis of N-methyl-1,3-propanediamine (NMPA) in bovine muscle. catalysisconsulting.co.uknih.gov In this research, a stable isotope-labeled internal standard, N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d(5)), was synthesized and used for quantification via LC-MS/MS. catalysisconsulting.co.uknih.gov The use of this internal standard effectively corrects for variations in sample extraction, derivatization yield, matrix effects, and instrument response. catalysisconsulting.co.uknih.gov
The validation of this method demonstrated its robustness, with apparent recoveries ranging from 89% to 97% and repeatability (as relative standard deviation) of less than 10%. catalysisconsulting.co.uknih.gov This high level of accuracy and precision underscores the power of the isotope dilution technique. The method achieved very low limits of detection (LOD) and quantification (LOQ), at 0.42 µg/kg and 1.39 µg/kg, respectively, showcasing its suitability for trace-level analysis. catalysisconsulting.co.uknih.gov A similar approach using a custom-synthesized, isotopically labeled this compound would be expected to yield comparable performance.
| Validation Parameter | Reported Finding for NMPA Analysis catalysisconsulting.co.uknih.gov | Significance |
|---|---|---|
| Internal Standard | N-methyl-d(3)-3,3'-d(2)-propane-1,3-diamine (NMPA-d(5)) | A stable, isotopically labeled analog that mimics the analyte, correcting for analytical variability. |
| Apparent Recovery | 89% to 97% | Indicates high accuracy of the method after correction with the internal standard. |
| Repeatability (RSD) | < 10% | Demonstrates high precision and reproducibility of the measurements. |
| Limit of Detection (LOD) | 0.42 µg/kg | Shows the method's high sensitivity for detecting very low concentrations. |
| Limit of Quantification (LOQ) | 1.39 µg/kg | Defines the lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Advanced Data Analysis and Chemometrics in Characterization
While direct applications of chemometrics for the characterization of this compound are not prominent in the searched literature, these advanced data analysis tools offer significant potential. Chemometrics employs statistical and mathematical methods to extract meaningful information from large and complex chemical datasets. ias.ac.in
Principal Component Analysis (PCA) is a fundamental chemometric technique used for exploratory data analysis and pattern recognition. ias.ac.insartorius.com In the context of characterizing this compound, PCA could be applied to datasets from techniques like LC-MS. For instance, if multiple batches of a product containing the compound were analyzed, PCA could process the resulting complex chromatograms or spectra. It would reduce the dimensionality of the data, allowing for visualization in 2D or 3D plots (score plots) where each point represents a sample. sartorius.comwikipedia.org This visualization can quickly reveal trends, clusters, or outliers, helping to assess batch-to-batch consistency or identify anomalous samples without needing to inspect every single data point individually. sartorius.comacs.org
Multivariate statistical analysis, when applied to LC-MS data, can rapidly identify differences between sample groups. nih.gov This approach could be used to compare samples containing this compound under different conditions (e.g., before and after a reaction, or from different sources) to pinpoint the chemical components responsible for any observed differences. This data-driven approach provides a powerful framework for understanding and optimizing chemical processes involving the target compound. acs.org
Theoretical and Computational Chemistry Studies of N,n,n Trimethyl 1,3 Propanediamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular orbitals, energy levels, and other electronic properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations could be instrumental in elucidating various properties of N,N,N'-Trimethyl-1,3-propanediamine.
For instance, DFT has been effectively used to study the basicity of related compounds like propane-1,3-diimines. rsc.org In such studies, DFT calculations at a specific level of theory (e.g., B3LYP/6-311+G**) are employed to calculate proton affinities and pKa values, providing a quantitative measure of basicity in both gas and solvent phases. rsc.orgresearchgate.net This approach could be applied to this compound to predict the relative basicity of its two nitrogen atoms—the tertiary amine and the secondary amine. The calculations would involve optimizing the geometry of the neutral molecule and its protonated forms to determine their energies.
Furthermore, DFT is used to analyze molecular electrostatic potential (MESP), which maps the electrostatic potential onto the electron density surface of a molecule. rsc.orgresearchgate.net This analysis helps in identifying the most likely sites for electrophilic attack. For this compound, an MESP analysis would visualize the negative potential around the nitrogen lone pairs, confirming them as the centers of basicity. rsc.orgresearchgate.net
Table 1: Potential DFT Applications for this compound
| Property to Investigate | DFT Methodology | Expected Outcome |
|---|---|---|
| Basicity | Calculation of Proton Affinity and pKa values. | Quantitative prediction of the basicity of the two nitrogen atoms. |
| Reactivity | Molecular Electrostatic Potential (MESP) analysis. | Identification of nucleophilic and electrophilic sites. |
| Vibrational Frequencies | Frequency calculations on the optimized geometry. | Prediction of the infrared (IR) spectrum for comparison with experimental data. |
| Electronic Properties | Calculation of HOMO-LUMO energy gap. | Insight into chemical reactivity and electronic transitions. |
Semi-Empirical Methods, e.g., PM5
Semi-empirical methods are a class of quantum calculation techniques that use parameters derived from experimental data to simplify the complex equations of ab initio methods. wikipedia.orgscispace.com This makes them significantly faster and suitable for very large molecules, although with some trade-off in accuracy. wikipedia.org Methods like AM1, PM3, and the more recent PM5 belong to this category and are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. wikipedia.orguni-muenchen.de
The PM5 method represents an improvement over its predecessor, PM3, and has been shown to provide reliable, fully optimized structures for large organic molecules. nih.gov For example, a study on chlorophylls (B1240455) and bacteriochlorophylls demonstrated that PM5 could accurately predict the planar structure of the porphyrin ring and the coordination of magnesium atoms, which was a significant improvement over PM3. nih.gov The atomic charges and geometries calculated by PM5 were comparable to those obtained from more computationally expensive DFT and Hartree-Fock methods. nih.gov
For this compound, a PM5 calculation could be a rapid and efficient way to obtain an initial optimized geometry, calculate the heat of formation, and determine atomic charges. nih.govresearchgate.net These calculations are fast enough to be performed on a standard personal computer, making them a practical tool for initial structural and energetic assessments. researchgate.net
Molecular Modeling and Simulation
Molecular modeling encompasses a broad range of techniques for simulating and predicting the behavior of molecules. It is essential for understanding the dynamic nature of molecules and their interactions. For flexible molecules like this compound, molecular modeling can reveal conformational preferences and intermolecular interactions that govern its physical and chemical properties. ebrary.net These simulations are crucial for bridging the gap between molecular structure and macroscopic properties. ebrary.net
Prediction of Activity Spectra for Substances (PASS) and In Silico Screening
In silico screening methods are computational techniques used in the early stages of drug discovery to identify compounds with desired biological activities. The Prediction of Activity Spectra for Substances (PASS) is a well-established online tool that predicts a wide range of biological activities for a given chemical structure. genexplain.com
The prediction is based on a Structure-Activity Relationship (SAR) analysis of a large training set of known active compounds. genexplain.com For a new compound, PASS provides probabilities of it being active (Pa) or inactive (Pi) for several thousand types of biological activities. genexplain.com Activities with Pa > Pi are considered probable. genexplain.com While no specific PASS analysis for this compound is published, submitting its structure to the PASS service could generate a predicted biological activity profile. This would be a valuable first step in assessing its potential pharmacological or toxicological relevance. The underlying principle involves the use of specialized structural descriptors to represent the molecule for the SAR analysis. genexplain.com
Computational Analysis of Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. rsc.org This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of reaction kinetics.
For diamines, computational studies have been performed to understand their reactions, for instance, with formaldehyde (B43269) to form polymers. researchgate.net Such studies use methods like DFT to model the stepwise addition of reactants, investigate the role of catalysts (like water), and compare the energetics of different possible reaction pathways. researchgate.net
A computational study of this compound could investigate its role in various chemical reactions, such as its use as a ligand in catalysis or as a building block in synthesis. For example, in a Michael reaction catalyzed by a Nickel-diamine complex, computational analysis helped to clarify the role of the N-H group on the ligand in controlling the reaction's stereoselectivity. acs.org A similar approach for this compound could involve calculating the energy profiles for proposed reaction pathways, optimizing the geometries of reactants, intermediates, transition states, and products to understand its reactivity and catalytic potential.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's properties and reactivity.
A theoretical conformational analysis of the related 2,2-dimethylpropane-1,3-diaminium cation was performed by scanning the potential energy surface as a function of the dihedral angles around the C-C bonds. mdpi.com This revealed the most stable (anti-anti) conformation and the energy barriers between different conformers. mdpi.com A similar analysis for this compound would identify its low-energy conformers and the rotational energy barriers.
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time. mdpi.com This provides a dynamic picture of conformational changes and intermolecular interactions. nih.gov MD simulations of polyamines have been used to study their interactions with biological macromolecules like DNA, revealing how they bind and influence DNA conformation. nih.gov An MD simulation of this compound, likely in a solvent like water, would provide insights into its dynamic behavior, solvation structure, and the lifetimes of its various conformations, information that is not accessible from static quantum chemical calculations alone. mdpi.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3-propanediamine |
| 2,2-dimethylpropane-1,3-diaminium |
| Formaldehyde |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of N,N,N'-Trimethyl-1,3-propanediamine for experimental design?
- Key Properties :
- Density : 0.78–0.8 g/cm³ at 20°C .
- Boiling Point : 143–146°C .
- Flash Point : 31–32°C (flammable liquid, Category 3) .
- Vapor Pressure : 5.4–6.5 hPa at 20–25°C .
- pH : 12.5 (100 g/L in H₂O) .
- Methodological Guidance :
- Use gas chromatography (GC) for purity assessment (≥98% by area%) .
- Store at 2–30°C in airtight containers, away from oxidizers and acids .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and sealed goggles. Use face shields for splash risks .
- Ventilation : Work in a fume hood to avoid inhalation of vapors (acute toxicity: LC50 inhalation = 620 mg/kg in rats) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- Emergency Measures :
- Skin contact: Immediately rinse with water for ≥15 minutes; seek medical attention due to skin corrosion (Category 1B) .
Q. What analytical methods are recommended for characterizing this compound?
- Techniques :
- GC-MS : For purity verification and quantification .
- ¹H NMR and IR Spectroscopy : Confirm structural identity (e.g., amine group signals) .
- Density Measurement : Use a calibrated densitometer at 20°C .
- Validation : Cross-check with reference standards (e.g., Sigma-Aldrich or Alfa Chemistry) .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing functional polymers or metal-organic frameworks (MOFs)?
- Applications :
- MOF Design : Acts as a linker in nanoporous frameworks for host-guest charge transfer studies .
- Antimicrobial Polymers : Cross-linking agent for superabsorbent hydrogels with prolonged antimicrobial activity .
- Synthesis Optimization :
- Use reductive amination (e.g., NaBH(OAc)₃) to stabilize intermediates in organic solvents like dichloroethane (DCE) .
- Control moisture sensitivity by conducting reactions under inert atmospheres (N₂/Ar) .
Q. What strategies mitigate toxicity risks when using this compound in biological or environmental studies?
- Toxicity Data :
- Acute oral toxicity (LD50 rat = 319–620 mg/kg) .
- Aquatic toxicity (EC50 Daphnia = 3.1 mg/L) .
- Risk Mitigation :
- Substitute with less toxic analogs (e.g., ethoxylated derivatives) in surfactant synthesis .
- Implement biodegradability assessments (e.g., OECD 301F) for environmental release .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., vapor pressure or density)?
- Data Reconciliation :
- Compare measurement conditions (e.g., temperature calibration for density: 20°C vs. 25°C) .
- Validate methods via interlaboratory studies using certified reference materials .
- Case Study :
- Discrepancy in vapor pressure (5.4 vs. 6.5 hPa) arises from measurement techniques (equilibrium vs. dynamic methods) .
Q. What role does this compound play in advanced reaction mechanisms, such as lysosomal targeting or surfactant design?
- Mechanistic Insights :
- Lysosomal Delivery : Cationized derivatives enhance cellular uptake of proteins via non-receptor-mediated pathways .
- Surfactant Synthesis : React with alkanoyl chlorides to form alkylamidobetaines with tunable chain lengths (C12–C16) .
- Experimental Design :
- Monitor reaction kinetics using FT-IR or HPLC to optimize yields in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
